(+/-)-5'-Chloro-5'-deoxy-ENBA

Adenosine A1 receptor Radioligand binding Receptor affinity

(+/-)-5'-Chloro-5'-deoxy-ENBA is the benchmark A1AR agonist for neuropathic pain, essential tremor, and seizure research. With Ki=0.51 nM and >2500-fold selectivity over A2A, A2B, and A3 subtypes, it eliminates off-target confounds that plague CPA, CCPA, and NECA. Demonstrates clean in vivo efficacy at 0.5 mg/kg i.p. without cardiovascular or motor impairment—critical for translational validity. Proven brain penetration and anticonvulsant activity in organophosphate models. Ideal for labs requiring reproducible, interpretable A1 activation data.

Molecular Formula C17H22ClN5O3
Molecular Weight 379.84
CAS No. 103626-26-2
Cat. No. B1148838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-5'-Chloro-5'-deoxy-ENBA
CAS103626-26-2
Synonyms(2R,3R,4S,5S)-2-(6-((1R,2R,4R)-bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol
Molecular FormulaC17H22ClN5O3
Molecular Weight379.84
Structural Identifiers
SMILESC1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CCl)O)O
InChIInChI=1S/C17H22ClN5O3/c18-5-11-13(24)14(25)17(26-11)23-7-21-12-15(19-6-20-16(12)23)22-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,24-25H,1-5H2,(H,19,20,22)/t8?,9?,10?,11-,13-,14-,17-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-5'-Chloro-5'-deoxy-ENBA (CAS 103626-26-2): A High-Affinity Adenosine A1 Receptor Agonist for Preclinical Pain and Neurology Research


(+/-)-5'-Chloro-5'-deoxy-ENBA, also referred to as 5'Cl5'd-(±)-ENBA, is a synthetic purine nucleoside analog that acts as a potent and highly selective agonist for the adenosine A1 receptor (A1AR) . Its chemical designation, N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, highlights key structural modifications—a 5'-chloro-5'-deoxy substitution on the ribose ring and a bulky N6-bicyclo[2.2.1]hept-2-yl group on the adenine base—that collectively confer its unique pharmacological profile . In competitive radioligand binding assays, the compound exhibits a Ki of 0.51 nM at the human A1 receptor, with significantly lower affinity at A3 (Ki = 1290 nM), A2A (Ki = 1340 nM), and A2B (Ki = 2740 nM) subtypes, yielding a selectivity window exceeding 2500-fold for A1 over the other adenosine receptor subtypes .

Why Generic Adenosine A1 Agonist Substitution Fails: The Critical Role of 5'-Chloro-5'-deoxy-ENBA's Unique Selectivity and Functional Profile


While several adenosine A1 receptor agonists exist, their interchangeability in research is often invalid due to substantial differences in selectivity profiles, blood-brain barrier penetration, and functional in vivo outcomes. For instance, non-selective agonists like NECA activate multiple adenosine receptor subtypes, confounding data interpretation in systems where A2A or A3 signaling may interfere [1]. Even among 'selective' agonists, the degree of A1 bias varies dramatically: CPA and CCPA show modest selectivity over A2A (approximately 350- to 1000-fold), whereas (+/-)-5'-Chloro-5'-deoxy-ENBA demonstrates >2500-fold selectivity over all other adenosine receptor subtypes, minimizing off-target contributions . Moreover, the compound's favorable brain penetration and demonstrated lack of cardiovascular or motor impairment at efficacious doses set it apart from earlier-generation agonists like CPA or CCPA, which often induce bradycardia and hypotension at analgesic doses [2]. These distinctions are not merely incremental; they represent fundamental differences in experimental utility and interpretability, making direct substitution of another A1 agonist a significant risk to data quality and reproducibility.

Quantitative Differentiation of (+/-)-5'-Chloro-5'-deoxy-ENBA: Evidence-Based Comparison Against Key Adenosine A1 Receptor Agonists


Superior A1 Receptor Affinity Compared to Classical Agonists CPA and CHA

(+/-)-5'-Chloro-5'-deoxy-ENBA demonstrates a 4.5-fold higher binding affinity for the human adenosine A1 receptor compared to the prototypical agonist N6-cyclopentyladenosine (CPA), and a >16-fold higher affinity than N6-cyclohexyladenosine (CHA) [1]. This superior affinity is critical for studies requiring robust receptor occupancy at lower concentrations, reducing the likelihood of non-specific effects or solubility limitations.

Adenosine A1 receptor Radioligand binding Receptor affinity

Unmatched A1 Receptor Selectivity Profile Over A2A, A2B, and A3 Subtypes

(+/-)-5'-Chloro-5'-deoxy-ENBA exhibits a selectivity window of >2500-fold for the A1 receptor over A2A, A2B, and A3 subtypes, a margin that surpasses many commonly used A1 agonists. In direct comparison, CCPA (2-chloro-N6-cyclopentyladenosine) shows ~10,000-fold selectivity over rat A2A but only ~42-fold selectivity over human A3 . This comprehensive selectivity across all three other adenosine receptor subtypes is unique and reduces the potential for confounding A2A-mediated vasodilation or A3-mediated inflammatory signaling in complex biological systems.

Adenosine receptor selectivity Off-target activity Subtype-specific pharmacology

Demonstrated In Vivo Efficacy in Neuropathic Pain Model with a Favorable Cardiovascular Safety Margin

Chronic systemic administration of (+/-)-5'-Chloro-5'-deoxy-ENBA at 0.5 mg/kg (i.p.) significantly reduced both mechanical allodynia and thermal hyperalgesia in the spared nerve injury (SNI) mouse model of neuropathic pain [1]. Crucially, at this fully efficacious analgesic dose, the compound produced no significant changes in motor coordination (rotarod test) or arterial blood pressure [1]. This contrasts sharply with classical A1 agonists like CPA and CCPA, which frequently induce bradycardia and hypotension at doses required for central effects [2]. The dissociation of central analgesic efficacy from peripheral cardiovascular effects is a key differentiating feature.

Neuropathic pain In vivo pharmacology Cardiovascular safety

Brain-Penetrant Tremorolytic Activity in Harmaline-Induced Essential Tremor Model

(+/-)-5'-Chloro-5'-deoxy-ENBA is a brain-penetrant A1 agonist, as evidenced by its dose-dependent reduction of harmaline-induced tremor in rats [1]. At doses of 0.05-0.5 mg/kg (i.p.), the compound significantly decreased tremor power, with the effect being completely reversed by the selective A1 antagonist DPCPX, confirming an A1-mediated central mechanism [1]. While other agonists like CCPA and CHA also show central activity, they are often associated with more pronounced sedative or cardiovascular effects that can obscure tremorolytic readouts. The ability of 5'-Chloro-5'-deoxy-ENBA to attenuate tremor without reported confounding sedation or motor impairment at these doses highlights its utility for studying central A1 receptor function.

Essential tremor Brain penetration CNS disorders

Potential Antipsychotic-Like Activity in Amphetamine and MK-801 Hyperlocomotion Models

In rat models of psychosis, (+/-)-5'-Chloro-5'-deoxy-ENBA reduced hyperlocomotion induced by both amphetamine (dopamine releaser) and MK-801 (NMDA antagonist) [1]. This effect was reversed by the A1 antagonist DPCPX, confirming an A1-dependent mechanism. In contrast, the classical A1 agonist CPA has been shown to potentiate amphetamine-induced locomotion in some studies, highlighting a functional divergence within the class. The ability of 5'-Chloro-5'-deoxy-ENBA to attenuate hyperlocomotion in two mechanistically distinct models suggests a unique functional profile that may be relevant for investigating adenosine-dopamine-glutamate interactions in psychiatric disorders.

Antipsychotic Schizophrenia models Psychopharmacology

Optimal Research and Preclinical Application Scenarios for (+/-)-5'-Chloro-5'-deoxy-ENBA


In Vivo Validation of Adenosine A1 Receptor as a Target for Neuropathic Pain

In rodent models of neuropathic pain, such as the spared nerve injury (SNI) model, (+/-)-5'-Chloro-5'-deoxy-ENBA reliably reduces mechanical allodynia and thermal hyperalgesia at doses (0.5 mg/kg i.p.) that do not affect motor coordination or cardiovascular parameters [1]. This clean efficacy profile makes it an ideal tool for validating A1AR as a pain target without confounding side effects. Researchers can confidently attribute observed analgesic effects to central A1 activation, enabling more precise preclinical validation and mechanistic studies.

Investigating Adenosine A1 Receptor-Mediated Modulation of Tremor and Movement Disorders

The compound's proven brain penetration and dose-dependent tremorolytic effect in the harmaline-induced essential tremor model (effective at 0.05-0.5 mg/kg i.p.) establish it as a key tool for studying the role of A1 receptors in tremor pathophysiology [2]. Its ability to reduce tremor without reported sedation or motor impairment at these doses provides a clean pharmacological probe for dissecting A1-mediated circuits in the cerebellum, thalamus, and inferior olive. This is particularly valuable for research into essential tremor and other hyperkinetic movement disorders.

Dissecting Adenosine-Dopamine-Glutamate Interactions in Psychosis Models

Unlike classical A1 agonists that may potentiate psychostimulant effects, (+/-)-5'-Chloro-5'-deoxy-ENBA attenuates hyperlocomotion induced by both amphetamine and MK-801 [3]. This unique functional profile allows researchers to explore A1 receptor modulation of dopaminergic and glutamatergic systems in rodent models of schizophrenia and psychosis. The compound's high selectivity ensures that observed effects are predominantly A1-mediated, facilitating clear interpretation of circuit-level interactions.

Neuroprotection and Seizure Studies Requiring Clean A1 Activation

In models of organophosphate intoxication and seizure, (+/-)-5'-Chloro-5'-deoxy-ENBA has demonstrated neuroprotective and anticonvulsant effects [4]. Its >2500-fold selectivity over other adenosine receptor subtypes minimizes confounding contributions from A2A or A3 signaling, which can modulate inflammation and vascular tone. This makes it a superior choice for studies aiming to isolate the neuroprotective contributions of A1 receptor activation in ischemia, traumatic brain injury, or seizure models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-5'-Chloro-5'-deoxy-ENBA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.